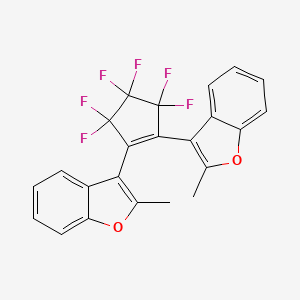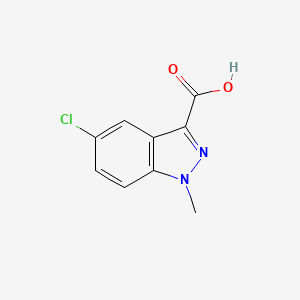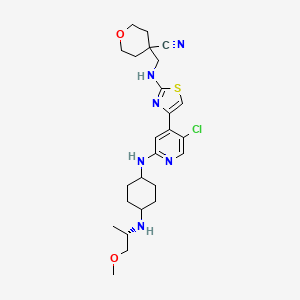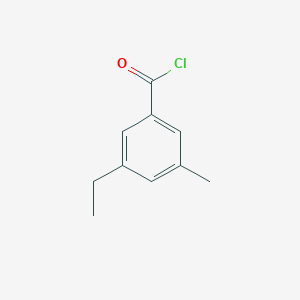
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromopyridine moiety attached to an imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one typically involves the reaction of 5-bromopyridine with an appropriate imidazolidinone precursor. One common method involves the use of organometallic intermediates, such as Grignard reagents or lithium reagents, to introduce the bromopyridine moiety onto the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages in terms of reaction control, safety, and scalability. Continuous flow microreactor technology has been employed to generate highly reactive organometallic intermediates, facilitating the efficient synthesis of this compound .
化学反应分析
Types of Reactions
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学研究应用
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine-containing compounds.
作用机制
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity. The imidazolidinone ring may also play a role in stabilizing the compound’s conformation and enhancing its biological activity .
相似化合物的比较
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of an imidazolidinone ring, which may result in different biological activities and properties.
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: This compound contains a piperazine ring and a nitro group, which can significantly alter its reactivity and applications.
Uniqueness
1-(5-Bromopyridin-2-yl)-3-methylimidazolidin-2-one is unique due to its specific combination of a bromopyridine moiety and an imidazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H10BrN3O |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
1-(5-bromopyridin-2-yl)-3-methylimidazolidin-2-one |
InChI |
InChI=1S/C9H10BrN3O/c1-12-4-5-13(9(12)14)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3 |
InChI 键 |
RKGOPLFLMBQTCB-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(C1=O)C2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)



![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)

![azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12847893.png)




![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)

![4-Amino-5-fluoro-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847943.png)
